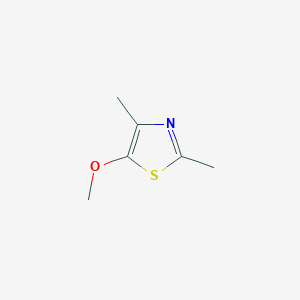

5-Methoxy-2,4-dimethyl-1,3-thiazole

Description

Structure

3D Structure

Properties

CAS No. |

146604-84-4 |

|---|---|

Molecular Formula |

C6H9NOS |

Molecular Weight |

143.21 g/mol |

IUPAC Name |

5-methoxy-2,4-dimethyl-1,3-thiazole |

InChI |

InChI=1S/C6H9NOS/c1-4-6(8-3)9-5(2)7-4/h1-3H3 |

InChI Key |

JGNUNWXQPBDFMP-UHFFFAOYSA-N |

SMILES |

CC1=C(SC(=N1)C)OC |

Canonical SMILES |

CC1=C(SC(=N1)C)OC |

Synonyms |

Thiazole, 5-methoxy-2,4-dimethyl- |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 5 Methoxy 2,4 Dimethyl 1,3 Thiazole and Its Derivatives

Electronic Structure and Aromaticity Governing Thiazole (B1198619) Reactivity

The 1,3-thiazole ring is a five-membered heterocyclic compound containing a sulfur atom at position 1 and a nitrogen atom at position 3. wikipedia.orgnih.gov It is a planar molecule characterized by significant pi-electron delocalization, which imparts a degree of aromaticity greater than that of the corresponding oxazoles. wikipedia.org This aromatic character is evident in the 1H NMR chemical shifts of the ring protons, which resonate between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current. wikipedia.org

The electronic nature of the thiazole ring is dictated by the opposing effects of the sulfur and nitrogen atoms. The sulfur atom, being less electronegative than carbon, can act as an electron donor to the ring system. In contrast, the more electronegative nitrogen atom acts as an electron sink, withdrawing electron density from the ring. ias.ac.in This dual influence results in a unique electron distribution within the ring. Computational studies of pi-electron density show that the C5 position is the most electron-rich and therefore the primary site for electrophilic substitution, while the C2 position is the most electron-deficient, making the C2-H bond acidic and susceptible to deprotonation. wikipedia.orgpharmaguideline.com

The reactivity of the thiazole nucleus is profoundly influenced by the substituents it carries, particularly at the C2 position. ias.ac.in

Electron-withdrawing substituents at C2 enhance the electron deficiency of the ring, deactivating it towards electrophilic attack but activating it for nucleophilic substitution. ias.ac.inscience.gov

Electron-donating substituents at C2, such as amino or hydroxyl groups, increase the electron density of the ring, particularly at the C5 position, making it more susceptible to electrophilic attack. ias.ac.in

In 5-Methoxy-2,4-dimethyl-1,3-thiazole, the 2-methyl, 4-methyl, and 5-methoxy groups are all electron-donating. This cumulative electron donation significantly increases the electron density of the thiazole ring, particularly enhancing the nucleophilicity of the C5 position, making the molecule highly reactive towards electrophiles.

Nucleophilic and Electrophilic Reactivity Profiles of the 1,3-Thiazole Core

The inherent electronic asymmetry of the 1,3-thiazole ring dictates its reactivity towards nucleophiles and electrophiles.

Electrophilic Reactivity: Due to the electron-withdrawing nature of the nitrogen atom, the unsubstituted thiazole ring is generally resistant to electrophilic attack. ias.ac.in However, the presence of activating, electron-donating groups can significantly enhance its reactivity. The C5 position is the most electron-rich and, therefore, the preferred site for electrophilic substitution reactions such as halogenation and sulfonation. pharmaguideline.com In the case of this compound, the strong electron-donating effect of the methoxy (B1213986) group at C5, combined with the activating methyl groups at C2 and C4, renders the ring highly susceptible to electrophilic attack.

Nucleophilic Reactivity: The C2 position of the thiazole ring is the most electron-deficient and, consequently, the most susceptible to nucleophilic attack. pharmaguideline.com The acidity of the proton at C2 allows for its removal by strong bases like organolithium compounds, generating a nucleophilic C2-lithiated species that can react with various electrophiles. wikipedia.orgpharmaguideline.com Nucleophilic substitution reactions can also occur at halogen-substituted positions (C2, C4, or C5), with the reactivity order being dependent on the specific reaction conditions and the nature of the nucleophile. pharmaguideline.comsciepub.com For instance, the reaction of chlorothiazoles with sodium methoxide (B1231860) shows the reactivity to be in the order of 5-chloro > 2-chloro > 4-chlorothiazole. sciepub.com

Quaternization of the ring nitrogen atom further increases the acidity of the C2-hydrogen, facilitating nucleophilic attack at this position. pharmaguideline.com

Mechanistic Investigations of Reactions Involving Methoxy-Substituted Thiazoles

The presence of a methoxy group on the thiazole ring has a profound impact on the kinetics, regioselectivity, and mechanistic pathways of its reactions.

Substituents play a critical role in directing the outcome of reactions on the thiazole ring.

Electronic Effects: Electron-donating groups, such as the methoxy group, increase the rate of electrophilic substitution reactions by stabilizing the intermediate carbocation (arenium ion). science.gov In this compound, the methoxy group at C5 strongly activates this position for electrophilic attack. The methyl groups at C2 and C4 also contribute to this activation through inductive and hyperconjugative effects.

Steric Effects: The steric bulk of substituents can also influence reaction rates and regioselectivity. For instance, in N-methylation reactions of substituted thiazoles, bulky alkyl groups at the C4 position have a more significant deactivating effect than those at the C2 position. rsc.org This suggests that the approach of the electrophile to the nitrogen lone pair is more hindered by substituents at C4.

Regioselectivity in Nucleophilic Substitution: The position of a leaving group on the thiazole ring dictates the regioselectivity of nucleophilic substitution. Studies on the reaction of dichlorothiazoles with sodium methoxide have shown that the methoxide group preferentially attacks the C5 position. sciepub.com

The following table summarizes the expected effects of the substituents in this compound on its reactivity.

| Substituent | Position | Electronic Effect | Expected Impact on Reactivity |

| Methoxy | C5 | Strong electron-donating (resonance) | Strong activation of the ring towards electrophilic attack, particularly at C5. |

| Methyl | C2 | Electron-donating (inductive, hyperconjugation) | Activation of the ring. |

| Methyl | C4 | Electron-donating (inductive, hyperconjugation) | Activation of the ring; potential steric hindrance for N-alkylation. |

The reactions of methoxy-substituted thiazoles can proceed through various mechanistic pathways.

Electrophilic Aromatic Substitution (SEAr): For this compound, electrophilic substitution is expected to occur readily. The mechanism involves the attack of an electrophile on the electron-rich thiazole ring to form a resonance-stabilized carbocation (sigma complex), followed by the loss of a proton to restore aromaticity. The strong directing effect of the C5-methoxy group will favor substitution at an available position on the ring.

Nucleophilic Aromatic Substitution (SNAr): While the electron-rich nature of this compound makes it generally unreactive towards nucleophiles, if a good leaving group (e.g., a halogen) is present on the ring, nucleophilic aromatic substitution can occur. The mechanism typically involves the addition of the nucleophile to form a Meisenheimer-like intermediate, followed by the elimination of the leaving group. For example, the reaction of 2-halogeno-5-nitrothiazoles with sodium methoxide proceeds via an SNAr mechanism to yield 2-halogeno-5-methoxythiazoles. sciepub.com

Cycloaddition Reactions: Thiazoles can participate in cycloaddition reactions, such as Diels-Alder reactions, although typically at high temperatures due to the aromatic stability of the thiazole ring. These reactions often proceed with subsequent extrusion of a small molecule, like sulfur, to form a new heterocyclic system, such as a pyridine (B92270). wikipedia.org

Oxidative Cyclization: Substituted thiazoles can undergo oxidative cyclization reactions to form fused tricyclic systems. For instance, N-(2-thiophenyl)-substituted triazoles can be cyclized to form benzo wikipedia.orgthiazolo[2,3-c] ias.ac.insciepub.comtriazoles through an oxidative process that is believed to proceed via a disulfide intermediate. mdpi.com

Advanced Derivatization Strategies of the 1,3-Thiazole Scaffold

The versatility of the 1,3-thiazole ring has led to the development of numerous advanced strategies for its derivatization, enabling the synthesis of a wide array of functionalized molecules for various applications, including medicinal chemistry. nih.govmdpi.comnih.gov

Late-Stage C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds in the later stages of a synthetic sequence. This approach avoids the need for pre-functionalized starting materials and offers a highly efficient way to introduce molecular diversity. For example, ruthenium-catalyzed meta-C-H borylalkylation has been developed as a strategy for the late-stage functionalization of arenes. acs.org

Chemo- and Stereoselective Syntheses: Advanced catalytic systems have been developed for the chemo- and stereoselective synthesis of substituted thiazoles. For example, calcium-catalyzed reactions of propargyl alcohols with thioamides can selectively produce functionalized thiazoles, with the potential to form kinetic or thermodynamic products depending on the reaction time. acs.orgnih.gov

Multi-component Reactions: These reactions involve the combination of three or more starting materials in a single synthetic operation to form a complex product. They are highly efficient and atom-economical. The Hantzsch thiazole synthesis, which involves the reaction of a-haloketones with thioamides, is a classic example of a multi-component reaction used to construct the thiazole ring. pharmaguideline.com

Custom Synthesis and Building Block Approaches: The thiazole moiety is a valuable building block in organic synthesis. Companies specializing in chemical synthesis offer services for the custom synthesis of complex thiazole derivatives and provide a wide range of thiazole-based building blocks for use in drug discovery and materials science. chemscene.com

Spectroscopic Characterization and Structural Elucidation of 5 Methoxy 2,4 Dimethyl 1,3 Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed experimental data for both Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) specific to 5-Methoxy-2,4-dimethyl-1,3-thiazole are not available in the public domain based on the conducted searches. While NMR data exists for numerous other thiazole (B1198619) derivatives, this information is not applicable for the structural assignment of the title compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No peer-reviewed studies or spectral databases containing the ¹H NMR spectrum and corresponding chemical shift, multiplicity, and coupling constant data for this compound were found.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Similarly, no publications or databases detailing the ¹³C NMR spectrum and the chemical shifts of the carbon atoms in the this compound structure could be identified.

Vibrational Spectroscopy (Fourier Transform Infrared - FTIR) for Functional Group Identification

A specific Fourier Transform Infrared (FTIR) spectrum for this compound, which would identify its characteristic vibrational frequencies and functional groups, is not available in the searched literature. Although general vibrational modes for methoxy (B1213986) and methyl groups on thiazole rings are discussed in various sources, data for this exact molecular arrangement is absent. scielo.org.zaresearchgate.net

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Patterns

Information regarding the mass spectrometry analysis of this compound, which is crucial for determining its molecular weight and fragmentation behavior, could not be retrieved.

Gas Chromatography-Mass Spectrometry (GC-MS)

No GC-MS analysis data, including retention times and mass-to-charge ratio (m/z) of fragment ions for this compound, were found in the available resources.

Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC/MS-ESI)

No studies employing LC/MS-ESI to analyze this compound were identified, and therefore, no data on its ionization and fragmentation patterns under these conditions are available.

Due to the absence of specific empirical data for this compound, the requested detailed article with data tables and research findings cannot be generated at this time.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical analytical technique for the precise determination of a compound's elemental composition by measuring the mass-to-charge ratio to a very high degree of accuracy. This allows for the calculation of the molecular formula.

Detailed Research Findings:

No specific high-resolution mass spectrometry data for this compound has been reported in the reviewed literature. An HRMS analysis would be expected to confirm the molecular formula of this compound, C₆H₉NOS. The technique would yield a highly accurate mass measurement of the molecular ion ([M]+) or a protonated species ([M+H]+), which could be compared to the theoretical exact mass to verify the elemental composition. In general, high-resolution ESI-MS is a standard method for the characterization of novel synthesized organic molecules, including thiazole and thiadiazole derivatives. acs.org

| Ion Type | Calculated m/z | Observed m/z | Mass Difference (ppm) | Molecular Formula Confirmation |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of light promotes electrons from a ground electronic state to an excited state. The wavelengths of maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's chromophores.

Detailed Research Findings:

Specific experimental UV-Vis spectroscopic data for this compound could not be located in the public domain. The electronic transitions in thiazole and its derivatives typically involve π → π* and n → π* transitions. libretexts.orgresearchgate.net The unsubstituted thiazole ring exhibits intense absorption bands in the vacuum ultraviolet (VUV) region. researchgate.net The presence of substituents such as methyl and methoxy groups on the thiazole ring would be expected to act as auxochromes, causing a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the parent thiazole. The methoxy group, in particular, with its non-bonding electrons, could participate in n → π* transitions. For some complex thiazole derivatives, these transitions can be observed in the standard UV-Vis range (200-800 nm). scielo.org.za

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| Data not available | Data not available | Data not available | Data not available |

X-ray Crystallography for Determination of Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystal, providing precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

Detailed Research Findings:

A crystal structure for this compound has not been reported in the surveyed literature. If a single crystal of sufficient quality were grown, X-ray diffraction analysis would reveal the planarity of the thiazole ring and the conformation of the methoxy and methyl substituents relative to the ring. For a related compound, 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid, X-ray analysis has been performed, showing the planarity of the thiazole ring and detailing the hydrogen bonding interactions in the solid state. researchgate.net Similarly, crystal structures of other substituted thiazoles have been determined, confirming their molecular geometries and intermolecular packing. iucr.orgnih.gov Such an analysis for this compound would provide unequivocal structural proof.

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Key Bond Lengths (Å) | Data not available |

| Key Bond Angles (°) | Data not available |

| Intermolecular Interactions | Data not available |

Computational and Theoretical Chemistry Investigations of 5 Methoxy 2,4 Dimethyl 1,3 Thiazole and Thiazole Analogs

Density Functional Theory (DFT) Applications in Predicting Molecular Parameters

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules. nih.gov By employing functionals like B3LYP and basis sets such as 6-311G(d,p), researchers can accurately compute a variety of molecular properties. tandfonline.commdpi.com

Geometry Optimization and Conformational Analysis

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For thiazole (B1198619) derivatives, DFT methods are used to find the lowest energy conformers. dergipark.org.trrsc.org For instance, in a study of thiazole-5-carboxylic acid, four conformers were identified by calculating the potential energy distribution as a function of the carboxylic group's orientation. dergipark.org.tr The most stable conformer was identified, and the relative energies of the other conformers were determined. dergipark.org.tr It was also found that while some conformers were planar, others were not. dergipark.org.tr This type of analysis is essential as the conformation of a molecule can significantly influence its physical and chemical properties.

Conformational analysis of substituted thiazoles often involves exploring the potential energy surface by systematically rotating specific dihedral angles. dergipark.org.trum.es For example, the rotation around the bonds connecting substituents to the thiazole ring can lead to different stable or meta-stable structures. um.es The relative stabilities of these conformers are then evaluated to identify the most likely structures present under given conditions. dergipark.org.triu.edu.sa

Electronic Structure Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, with a smaller gap generally implying higher reactivity. nih.govajchem-a.com

For thiazole derivatives, the distribution of HOMO and LUMO orbitals can be visualized to understand charge transfer characteristics. mdpi.com In many substituted thiazoles, the HOMO is often spread over the electron-donating groups and the thiazole ring, while the LUMO is localized on the electron-accepting moieties. mdpi.comnih.gov The nature and position of substituents on the thiazole ring can significantly influence the HOMO and LUMO energy levels and their gap. nih.gov For example, studies on thiazole azo dyes have shown that the acceptor moieties dictate the energy and shape of the LUMOs. mdpi.com

Table 1: Representative Frontier Orbital Energies of Thiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benomyl | - | - | 5.039 |

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 |

| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 |

This table presents a selection of data from various sources to illustrate the typical range of HOMO-LUMO energies and gaps for related heterocyclic compounds, as specific data for 5-Methoxy-2,4-dimethyl-1,3-thiazole was not available in the search results.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. nih.govpesquisaonline.net The MEP map displays different colors to represent varying electrostatic potentials: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. nih.govpesquisaonline.net

For thiazole analogs, MEP analysis helps in identifying the most reactive parts of the molecule. nih.gov For example, in anisole, the oxygen atom exhibits a more negative electrostatic potential than the aromatic ring, making it a likely site for intermolecular interactions. researchgate.net Similarly, in aniline (B41778) and N-methylaniline, the hydrogen atom attached to the nitrogen has a high positive electrostatic potential, indicating its ability to form hydrogen bonds. researchgate.net The introduction of different substituents can alter the electrostatic potential on the sulfur atom of the thiazole ring, tuning it from positive to negative or making it more positive, which in turn influences the types of noncovalent interactions it can form. semanticscholar.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stabilization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, interactions between bonds, and charge transfer within a molecule. researchgate.net It provides detailed information about hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent antibonding orbital. nih.gov The stabilization energy (E(2)) associated with these interactions is a measure of their strength. nih.gov

In thiazole derivatives, NBO analysis can reveal significant intramolecular charge transfer from electron-donating groups to electron-accepting parts of the molecule. mdpi.com For instance, in thiazole azo dyes, charge transfer from a methoxyphenyl ring to the thiazole ring has been quantified, contributing significantly to the molecule's stability. mdpi.com The analysis can also show the flow of charge from the thiazole ring towards acceptor moieties. mdpi.com These charge transfer interactions, often of the n→π* or π→π* type, are crucial in determining the electronic properties and reactivity of the molecule. nih.govmdpi.com

Theoretical Spectroscopy: Computational Prediction of NMR, FTIR, and UV-Vis Spectra

Computational methods are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structure verification and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating the isotropic chemical shifts of ¹H and ¹³C NMR spectra. nih.goviu.edu.sa These theoretical predictions are instrumental in assigning the signals observed in experimental NMR spectra. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies (wavenumbers) of a molecule. mdpi.com These calculated frequencies are often scaled to improve agreement with experimental FTIR spectra. researchgate.net The analysis of the potential energy distribution (PED) helps in assigning specific vibrational modes to the calculated frequencies. scielo.org.za For thiazole derivatives, characteristic C-H stretching vibrations of the heteroaromatic ring are expected in the range of 3000-3100 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent density functional theory (TD-DFT) is employed to calculate the electronic absorption spectra of molecules, including the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. nih.govscielo.org.za These calculations help in understanding the electronic transitions occurring within the molecule, which are often π→π* and n→π* transitions in π-conjugated systems. mdpi.com The solvent environment can also be included in these calculations using models like the Polarizable Continuum Model (PCM). nih.gov

Computational Elucidation of Reaction Mechanisms and Energy Profiles

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions by mapping out the entire reaction energy profile. researchgate.net This includes identifying the structures of reactants, products, intermediates, and transition states. researchgate.net By calculating the activation energies (energy barriers) for different possible pathways, the most likely reaction mechanism can be determined. researchgate.net

For reactions involving thiazole derivatives, such as their binding to biological targets, DFT can be used to construct full reaction energy profiles. researchgate.net For example, studies on the binding of trans-platinum complexes with thiazole to biorelevant ligands have shown that these complexes can interact to form both cis and trans products. researchgate.net The calculations can also reveal which step in a multi-step reaction is the rate-determining one. researchgate.net

Molecular Docking Studies for Ligand-Target Interaction Mechanisms

Molecular docking has emerged as a powerful computational tool to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for elucidating the interaction mechanisms between a ligand, such as this compound or its analogs, and its biological target at the molecular level.

Elucidation of Binding Interactions and Active Site Complementarity

Molecular docking simulations provide critical insights into the binding modes of thiazole derivatives within the active sites of various protein targets. These studies reveal the specific non-covalent interactions that stabilize the ligand-protein complex, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

The thiazole ring itself is a key pharmacophore, often involved in crucial binding interactions. For instance, in studies of thiazole derivatives as potential tubulin polymerization inhibitors, the thiazole moiety has been observed to form significant interactions within the colchicine-binding site. The sulfur atom of the thiazole ring can establish non-covalent bonds with amino acid residues like Asn-A101, while the aromatic nature of the ring can lead to arene-H bonds with residues such as Leu-B248, enhancing the stability of the ligand-receptor complex. acs.org

Similarly, in the context of anti-cancer research targeting proteins like Rho6, docking studies of various synthesized thiazole compounds have shown favorable binding interactions within the active site. nih.gov For VEGFR-2 inhibitors, thiazole derivatives have demonstrated the ability to fit within the active pocket, forming a series of hydrophilic and hydrophobic interactions that are thermodynamically favorable. mdpi.com The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors, a common feature in the interaction of thiazole-based compounds with their biological targets. In the case of carbonic anhydrase inhibitors, the thiazole ring and its substituents play a crucial role in interacting with active site amino acids, leading to enzyme inhibition. nih.gov

The following table summarizes the types of binding interactions observed for various thiazole analogs in molecular docking studies against different protein targets.

| Protein Target | Thiazole Analog Class | Key Interacting Residues (Examples) | Types of Interactions | Reference |

| Tubulin | 2,4-disubstituted thiazoles | Asn-A101, Leu-B248, Thr-B353 | Non-covalent sulfur bonds, Arene-H bonds | acs.org |

| Rho6 | Arylazothiazoles | Not specified | Not specified | nih.gov |

| VEGFR-2 | 1,3-thiazole derivatives | Not specified | Hydrophilic and hydrophobic interactions | mdpi.com |

| Carbonic Anhydrase | Thiazole-methylsulfonyl derivatives | His64, Val62 | Hydrogen bonds, π–π stacking, Hydrophobic interactions | nih.gov |

| CYP51 | Thiazole (Abafungin) | Met433 | Hydrogen bonds | researchgate.net |

Computational Prediction of Binding Energies and Inhibition Mechanisms

A key outcome of molecular docking studies is the prediction of binding energy, which quantifies the affinity of a ligand for its target. Lower binding energies typically indicate a more stable ligand-protein complex and potentially higher inhibitory activity. These computational predictions are invaluable for prioritizing compounds for synthesis and biological testing.

For instance, in the development of new thiazole derivatives as tubulin polymerization inhibitors, molecular docking studies have successfully predicted compounds with high binding affinities, which correlated well with their experimental cytotoxic activities. nih.gov Compounds with the best free binding energies, such as -14.50 kcal/mol, were identified as potent inhibitors. acs.org Similarly, docking of thiazole-thiophene scaffolds against breast cancer proteins (PDB ID: 2W3L) yielded docking score energies ranging from -5.436 to -6.161 kcal/mol, indicating favorable interactions. cu.edu.eg

The predicted binding energy, often expressed as a docking score or in kcal/mol, is influenced by the sum of all intermolecular interactions between the ligand and the protein. The table below presents predicted binding energies for various thiazole analogs against their respective targets, as reported in the literature.

| Thiazole Analog | Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | Reference |

| Thiazole-thiophene derivative 8a | Breast Cancer Protein (2W3L) | -6.161 | Not Reported | cu.edu.eg |

| Thiazole-thiophene derivative 4b | Breast Cancer Protein (2W3L) | -6.011 | Not Reported | cu.edu.eg |

| Thiazole-thiophene derivative 4a | Breast Cancer Protein (2W3L) | -5.911 | Not Reported | cu.edu.eg |

| Thiazole-thiophene derivative 13b | Breast Cancer Protein (2W3L) | -5.883 | Not Reported | cu.edu.eg |

| Thiazole-thiophene derivative 11b | Breast Cancer Protein (2W3L) | -5.65 | Not Reported | cu.edu.eg |

| Thiazole-thiophene derivative 13a | Breast Cancer Protein (2W3L) | -5.436 | Not Reported | cu.edu.eg |

| Thiazole-methylsulfonyl derivative 2h | Carbonic Anhydrase I | -8.467 | Not Reported | nih.gov |

| Thiazole-methylsulfonyl derivative 2h | Carbonic Anhydrase II | -7.653 | Not Reported | nih.gov |

| 1,3,4-thiadiazole derivative 15 | M. tuberculosis InhA | -7.83 | Not Reported | jst.go.jp |

| 1,3,4-thiadiazole derivative 11 | M. tuberculosis InhA | -7.12 | Not Reported | jst.go.jp |

| Thiazole derivative 7c | Tubulin | -14.15 | Not Reported | nih.gov |

| Thiazole derivative 9a | Tubulin | -14.50 | Not Reported | nih.gov |

| Thiazole clubbed pyridine (B92270) 8a | SARS-CoV-2 Main Protease | -8.6 | Not Reported | dntb.gov.ua |

Molecular docking also helps in understanding the mechanism of inhibition. For example, by identifying the binding site, it can be determined if a compound is a competitive, non-competitive, or uncompetitive inhibitor. In the case of 6-phosphogluconate dehydrogenase (6PGD) inhibitors, kinetic analysis combined with docking studies revealed that certain N-(1,3,4-thiadiazol-2-yl)amide derivatives act as uncompetitive inhibitors. acs.org For tubulin inhibitors, docking at the colchicine (B1669291) binding site suggests a mechanism involving the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. acs.orgnih.gov

While no specific molecular docking studies have been published for this compound, the extensive research on its analogs provides a strong basis for predicting its potential interactions and binding affinity with various biological targets. Such computational investigations are a crucial first step in exploring the therapeutic potential of this and other novel thiazole compounds.

Advanced Applications in Chemical Synthesis and Materials Science Utilizing Thiazole Scaffolds

Role of Thiazole (B1198619) in Enabling Complex Heterocyclic Syntheses and Derivatizations

The thiazole ring serves as a critical synthon in the construction of more complex heterocyclic systems. Its inherent reactivity allows for various derivatizations, making it a versatile platform for organic chemists.

The classical Hantzsch thiazole synthesis, involving the reaction of α-halocarbonyl compounds with thioamides, remains a fundamental method for constructing the thiazole core. chim.it This method's broad scope allows for the incorporation of diverse substituents, facilitating the synthesis of a wide range of thiazole derivatives. chim.it Modifications to this and other synthetic routes, such as the use of catalysts and green chemistry approaches, have further expanded the accessibility and efficiency of thiazole synthesis. numberanalytics.com

The thiazole nucleus can be readily functionalized at its various positions. pharmaguideline.com For instance, the C2 position is susceptible to deprotonation by strong bases like organolithium compounds, creating a nucleophilic site for the introduction of various electrophiles. pharmaguideline.com Conversely, electrophilic substitution reactions, such as halogenation and sulfonation, typically occur at the C5 position, especially when an electron-donating group is present at the C2 position. pharmaguideline.com This predictable reactivity allows for the strategic modification of the thiazole ring to build intricate molecular architectures.

Furthermore, thiazole derivatives can undergo condensation reactions and serve as precursors for fused heterocyclic systems. pharmaguideline.com The ability to readily introduce different functional groups onto the thiazole ring is crucial for creating compounds with specific biological activities or material properties. nih.gov For example, the introduction of a methoxy (B1213986) group, as seen in "5-Methoxy-2,4-dimethyl-1,3-thiazole," can significantly influence the electronic properties and reactivity of the molecule, potentially enhancing its utility in various applications. nih.gov

Development of Thiazole-Based Building Blocks for Molecular Construction

The versatility of the thiazole ring has led to its extensive use as a fundamental building block in the construction of larger, more complex molecules. doaj.orgbeilstein-journals.orgnih.gov These building blocks are instrumental in medicinal chemistry and materials science for creating novel compounds with tailored properties. acs.orgresearchgate.net

N-propargylamines, for example, have proven to be versatile starting materials for the synthesis of thiazole cores, offering advantages such as high functional group tolerance and atom economy. beilstein-journals.orgnih.gov The development of synthetic routes to various thiazole-based building blocks, such as those with bromo or boronic acid functionalities, allows for their use in cross-coupling reactions like the Suzuki-Miyaura reaction. acs.org This enables the construction of conjugated systems by linking thiazole units to other aromatic or heteroaromatic rings. acs.org

The ability to synthesize a library of thiazole building blocks with diverse substitution patterns is essential for combinatorial chemistry and high-throughput screening, particularly in drug discovery. chim.it The strategic placement of substituents on the thiazole ring can fine-tune the electronic and steric properties of the resulting molecules, influencing their biological activity or material characteristics. chim.itresearchgate.net

Below is an interactive table of some thiazole-based building blocks and their applications:

| Compound Name | Application |

| 2-Aminothiazole | Starting material for dyes, fungicides, and pharmaceuticals. pharmaguideline.com |

| 2,4-Disubstituted Thiazoles | Investigated as anti-tubercular agents. nih.gov |

| Thiazolyl-polyphenolic compounds | Developed as potential antioxidants. researchgate.net |

| 5-Arylthiazoles | Functionalized for various applications. organic-chemistry.org |

Integration of Thiazole Moieties into Functional Materials

The unique photophysical and electronic properties of the thiazole ring make it a valuable component in the design of functional organic materials. numberanalytics.com These materials find applications in various advanced technologies, including organic electronics and photonics.

Organic Fluorophores:

Thiazole-containing compounds are widely explored as organic fluorophores due to their tunable emission properties. chim.itresearchgate.net The fluorescence of these molecules can be modulated by introducing different substituents onto the thiazole ring, which alters the electronic structure and energy levels of the molecule. chim.itresearchgate.net For instance, thiazole derivatives with electron-donating and electron-accepting groups can exhibit intramolecular charge transfer, leading to strong fluorescence. researchgate.net

Thiazole Orange (TO) is a well-known example of a thiazole-based dye whose fluorescence increases dramatically upon binding to nucleic acids, a property utilized in bio-sensing applications. mdpi.com The development of thiazole-based fluorophores has also led to materials for white organic light-emitting devices (OLEDs). researchgate.net

Nonlinear Optical (NLO) Compounds:

Thiazole rings have been shown to enhance the second-order nonlinear optical (NLO) properties of molecules. acs.org NLO materials are crucial for applications in optical communications, data storage, and optical computing. The incorporation of thiazole heterocycles into donor-acceptor systems can lead to large molecular hyperpolarizabilities, a key requirement for efficient NLO activity. acs.orgresearchgate.net

Research has demonstrated that thiazole- and benzothiazole-containing Schiff bases exhibit significant third-order NLO polarizability. researchgate.net The electronic communication between donor and acceptor moieties through the thiazole bridge plays a critical role in determining the NLO response. researchgate.net

Below is an interactive table summarizing the integration of thiazole moieties into functional materials:

| Material Type | Application | Key Feature of Thiazole |

| Organic Fluorophores | Bio-imaging, OLEDs, Sensors | Tunable emission, high quantum yield. chim.itresearchgate.netacs.org |

| Nonlinear Optical (NLO) Compounds | Optical switching, frequency conversion | Enhancement of molecular hyperpolarizability. acs.orgresearchgate.net |

| Conductive Polymers | Electronic devices | Electrical conductivity. numberanalytics.com |

Mechanistic Investigations into the Biological Activity of Thiazole Derivatives Excluding Clinical Trial Data and Safety Profiles

Molecular Mechanisms of Interaction with Biological Targets (e.g., Enzymes, Receptors, Nucleic Acids)

The biological effects of thiazole (B1198619) derivatives are rooted in their precise interactions with various macromolecular targets. Research has identified several key mechanisms through which these compounds exert their influence.

A prominent mechanism for a class of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) is the inhibition of tubulin polymerization. nih.govresearchgate.net These compounds bind to the colchicine-binding site on the β-tubulin subunit, disrupting the dynamic process of microtubule formation and disassembly. nih.gov This interference with the cytoskeleton is a critical mechanism for their anticancer activity.

Thiazole derivatives have also been shown to interact with specific receptors. For instance, certain thiazole and thiadiazole analogues act as potent and selective antagonists for human adenosine (B11128) A3 receptors. nih.gov Molecular modeling suggests these interactions are stabilized by hydrogen bonding and hydrophobic interactions within the receptor's binding pocket. nih.gov Other studies have identified thiazole derivatives as modulators of GluA2 AMPA receptors, where they can act as antagonists. nih.gov The interactions are thought to involve hydrogen, hydrophobic, and π–π interactions with key amino acid residues in the receptor. nih.gov

Furthermore, some thiazole-containing compounds can interact directly with nucleic acids. Novel thiazole-based cyanoacrylamide derivatives have been shown to bind to DNA, with evidence suggesting a partial intercalation mode of binding. nih.gov This interaction can be enhanced by irradiation, leading to DNA cleavage through the generation of reactive oxygen species. nih.gov

The enzymatic targets of thiazole derivatives are diverse. Beyond tubulin, related heterocyclic compounds have been developed as inhibitors of enzymes like 6-phosphogluconate dehydrogenase (6PGD), which is crucial for the pentose (B10789219) phosphate (B84403) pathway. acs.org Additionally, certain bithiazole derivatives have been identified as inhibitors of DNA gyrase, an enzyme essential for bacterial DNA replication. nih.gov

Modulation of Biochemical Pathways and Cellular Processes (e.g., Cell Cycle Regulation, Metabolic Interference)

The molecular interactions of thiazole derivatives translate into significant modulation of cellular pathways and processes.

The most direct consequence of tubulin polymerization inhibition by SMART compounds is the arrest of the cell cycle in the G2/M phase. nih.gov By disrupting the formation of the mitotic spindle, these compounds prevent cells from completing mitosis, which ultimately leads to the induction of apoptosis (programmed cell death). nih.govnih.gov

Metabolic interference is another key consequence of the action of certain thiazole-related compounds. The inhibition of 6-phosphogluconate dehydrogenase (6PGD) by N-(1,3,4-thiadiazol-2-yl)amide derivatives disrupts the pentose phosphate pathway. acs.org This pathway is a primary source of NADPH, which is vital for antioxidant defense and reductive biosynthesis. Its disruption can lead to decreased DNA synthesis and an imbalance in cellular redox status. acs.org

Furthermore, thiazole derivatives have been associated with the inhibition of critical signaling pathways involved in cell growth and survival, such as the NF-κB, mTOR, and PI3K/Akt pathways. nih.gov By modulating these pathways, these compounds can influence a wide range of cellular functions, including proliferation, apoptosis, and migration.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For thiazole derivatives, SAR studies have provided detailed insights into the roles of specific substituents. nih.govnih.gov

The presence and positioning of methoxy (B1213986) (-OCH3) groups on the phenyl rings of thiazole derivatives are frequently critical for potent biological activity.

In the case of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) that act as tubulin inhibitors, a 3,4,5-trimethoxyphenyl group on the "C" ring was found to be crucial for excellent antiproliferative activity. nih.gov The removal of one or two methoxy groups from this arrangement led to a dramatic loss in activity. nih.gov Similarly, SAR studies on other thiazole derivatives have confirmed that a methoxy group can lead to higher activity compared to halogen substitutions. ijper.org

For thiazole derivatives acting as adenosine A3 receptor antagonists, a methoxy group at the 4-position of the phenyl ring significantly increases binding affinity and selectivity. nih.gov Likewise, in a series of N-(1,3,4-thiadiazol-2-yl)amide derivatives targeting 6PGD, a methoxy substitution at the para-position of the benzene (B151609) ring was shown to maintain inhibitory activity. acs.org The methoxy group's ability to participate in hydrophobic interactions within the binding pocket of target proteins is a potential reason for its positive influence on activity. nih.gov

The table below summarizes the impact of methoxy substitutions on the anticancer activity of selected methoxybenzoyl-aryl-thiazole derivatives. nih.gov

| Compound | "C" Ring Substituent | Average IC50 (nM) |

| 8f | 3,4,5-trimethoxyphenyl | 41 |

| 8g | 3,5-dimethoxyphenyl | 261 |

| 8e | 3,4-dimethoxyphenyl | >20,000 |

| 8c | 4-methoxyphenyl | >20,000 |

Data sourced from a study on substituted methoxybenzoyl-aryl-thiazoles. nih.gov

Studies on thiazole-containing amino acids have shown that a methyl group on the side chain can impose steric hindrance, affecting torsional angles and distorting hydrogen bonds and π-electron conjugation. nih.gov This can alter the stability and prevalence of different conformational states of the molecule, which in turn affects its ability to bind to a biological target. nih.gov

In the development of SMART compounds, modifications to the "A" and "B" rings were also explored. Replacing the thiazolidine (B150603) ring of a lead compound with a thiazole ring was a key modification that, in combination with other changes, improved potency from the micromolar to the nanomolar range. nih.gov The nature of the linker between the rings is also important; for instance, changing an amide linker to a ketone was part of the optimization process for the SMART series. nih.gov The presence of two sequentially connected thiazole rings has been identified as a requirement for cytotoxic activity in certain multi-heterocyclic molecules. researchgate.netrsc.org

In Silico Prediction and Analysis of Pharmacokinetic and ADME Properties (Theoretical Framework)

In silico computational tools are increasingly used in early-stage drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. scientificelectronicarchives.orgnih.gov These predictions provide a theoretical framework to assess the potential "drug-likeness" of a compound before committing to extensive laboratory synthesis and testing. nih.gov

The theoretical analysis for a thiazole derivative like 5-Methoxy-2,4-dimethyl-1,3-thiazole would typically involve calculating a range of physicochemical and pharmacokinetic parameters. Computational models, often based on a compound's structure, can predict properties such as:

Absorption: Parameters like intestinal absorption (HIA), cell permeability (e.g., Caco-2 permeability), and whether the compound is a substrate for efflux pumps like P-glycoprotein. scientificelectronicarchives.org

Distribution: Predictions of plasma protein binding, blood-brain barrier penetration, and the volume of distribution (VD). nih.gov

Metabolism: Identification of potential metabolic sites and interaction with cytochrome P450 (CYP) enzymes (e.g., inhibition of CYP2D6, CYP3A4). nih.gov

Excretion: Prediction of the primary clearance routes.

Toxicity: In silico models can also predict potential toxicities, such as cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity. tandfonline.com

These predictions are often guided by established principles like Lipinski's Rule of Five, which helps to forecast oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Studies on various thiazole and thiadiazole derivatives have shown that these compounds can possess favorable predicted ADME profiles, indicating their potential as orally bioavailable drug-like molecules. nih.govtandfonline.com

The table below provides an example of the types of ADME properties that are predicted in silico for drug candidates.

| ADME Property | Description | Predicted Outcome Example |

| Human Intestinal Absorption | Percentage of the drug absorbed through the human intestine. | High |

| Blood-Brain Barrier (BBB) Penetration | Ability of the compound to cross the BBB and enter the central nervous system. | Low/Medium/High |

| CYP2D6 Inhibition | Potential for the compound to inhibit the major drug-metabolizing enzyme CYP2D6. | Yes/No |

| Drug-Likeness | An overall score based on the compound's structural similarity to known drugs. | Positive |

| hERG Inhibition | Potential to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk. | Low/Medium/High Risk |

Future Research Directions and Perspectives for 5 Methoxy 2,4 Dimethyl 1,3 Thiazole

Innovation in Synthetic Methodologies for Enhanced Regio- and Stereoselectivity

The synthesis of polysubstituted thiazoles often presents challenges in controlling the precise arrangement of functional groups on the heterocyclic ring, known as regioselectivity, and their spatial orientation, or stereoselectivity. For a molecule like 5-Methoxy-2,4-dimethyl-1,3-thiazole, achieving a specific isomer is crucial as different arrangements of the methoxy (B1213986) and methyl groups can lead to vastly different chemical and biological properties.

Future research should focus on developing novel synthetic strategies that offer high levels of control. While classical methods like the Hantzsch thiazole (B1198619) synthesis are foundational, they can sometimes result in mixtures of isomers when using unsymmetrical starting materials. Modern approaches that could be explored for the specific synthesis of this compound include:

Metal-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki, Stille, and Sonogashira couplings could be adapted to introduce the methyl and methoxy groups onto a pre-formed thiazole core with high precision.

Directed C-H Functionalization: This powerful strategy allows for the direct installation of functional groups at specific C-H bonds, guided by a directing group. Investigating appropriate directing groups for the thiazole ring could enable the regioselective introduction of the methyl and methoxy substituents.

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters like temperature, pressure, and reaction time, which can significantly improve the selectivity of a reaction.

Furthermore, achieving stereoselectivity, particularly if chiral centers were to be introduced in derivatives, would necessitate the use of chiral catalysts or auxiliaries. Research into asymmetric syntheses of related thiazole-containing compounds provides a strong basis for developing stereoselective routes to derivatives of this compound.

Integration of Advanced Computational Design with Experimental Validation

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules before they are synthesized in the lab. For this compound, computational studies would be invaluable for guiding future research.

Key areas for computational investigation include:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations provide insights into the molecule's reactivity and potential for use in electronic materials.

Molecular Docking Simulations: If this thiazole is investigated for potential biological activity, molecular docking can predict how it might bind to the active site of a target protein. This can help in prioritizing which biological targets to investigate experimentally.

Quantitative Structure-Activity Relationship (QSAR) Studies: By creating a virtual library of derivatives of this compound and calculating their physicochemical properties, QSAR models can be built to predict their biological activity.

An integrated approach, where computational predictions are used to design experiments and experimental results are then used to refine the computational models, would be the most efficient path forward. This synergistic cycle of in silico design and experimental validation can accelerate the discovery of new applications for this compound.

Targeted Derivatization for Elucidating Specific Molecular Mechanisms

To explore the potential of this compound in fields like medicinal chemistry or materials science, a systematic approach to creating and testing derivatives is essential. This process, known as targeted derivatization, involves making small, deliberate changes to the molecule's structure to understand how these changes affect its properties and interactions with other molecules.

Future research should involve the synthesis of a library of analogs of this compound. This could include:

Varying the Alkoxy Group: Replacing the methoxy group with other alkoxy groups (e.g., ethoxy, propoxy) to probe the effect of steric bulk and lipophilicity.

Modifying the Methyl Groups: Introducing different alkyl or aryl groups at the 2 and 4 positions to explore the impact on activity and selectivity.

Introducing Functional Groups for Probing: Incorporating functionalities like fluorescent tags or photo-crosslinkers to create tool compounds that can be used to identify binding partners and elucidate mechanisms of action.

The resulting structure-activity relationships (SAR) would be critical for optimizing the compound for a specific application. For instance, in drug discovery, SAR data guides the design of more potent and selective drug candidates.

Exploration of Novel Niche Applications in Emerging Fields of Chemical Research

While the core applications of many thiazole derivatives are in pharmaceuticals and agrochemicals, the unique electronic and structural features of this compound may lend themselves to more nascent areas of research.

Future exploratory studies could focus on:

Materials Science: The electron-rich nature of the thiazole ring, combined with the influence of the methoxy and methyl substituents, could make this compound or its polymers interesting for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). mdpi.com

Organocatalysis: Heterocyclic compounds are increasingly being explored as metal-free catalysts. The nitrogen and sulfur atoms in the thiazole ring could potentially act as Lewis basic sites to activate substrates in a catalytic cycle.

Chemical Sensors: Thiazole derivatives have been shown to act as chemosensors for detecting metal ions and other small molecules. The specific substitution pattern of this compound could lead to selective binding and a detectable response (e.g., a change in color or fluorescence) in the presence of a particular analyte.

A summary of potential research directions and the methodologies to be employed is presented in the interactive table below.

| Research Direction | Key Methodologies and Approaches | Potential Outcomes |

| 8.1. Innovation in Synthetic Methodologies | Metal-catalyzed cross-coupling, Directed C-H functionalization, Flow chemistry, Asymmetric synthesis | Highly efficient and selective synthesis of this compound and its derivatives. |

| 8.2. Integration of Advanced Computational Design | Density Functional Theory (DFT), Molecular docking, Quantitative Structure-Activity Relationship (QSAR) | Prediction of reactivity, biological activity, and material properties to guide experimental work. |

| 8.3. Targeted Derivatization | Synthesis of analog libraries, Structure-Activity Relationship (SAR) studies | Understanding of how molecular structure influences function, leading to optimized compounds for specific applications. |

| 8.4. Exploration of Novel Niche Applications | Polymer synthesis and characterization, Catalytic activity screening, Sensor development and testing | Discovery of new uses for this compound in materials science, catalysis, and sensing. |

Q & A

Q. What are the optimal synthetic routes for preparing 5-methoxy-2,4-dimethyl-1,3-thiazole, and how do reaction conditions influence yield and purity?

The synthesis of thiazole derivatives typically involves cyclocondensation reactions. For example, refluxing precursors in solvents like DMSO under controlled pH and temperature (e.g., 18-hour reflux followed by reduced-pressure distillation and crystallization) can yield thiazoles with ~65% efficiency . Key variables include solvent polarity (e.g., DMSO vs. toluene), catalyst choice (e.g., sodium hydride for deprotonation ), and reaction duration. Optimization requires monitoring via TLC or HPLC and adjusting stoichiometry to minimize byproducts like unreacted hydrazides or oxidized intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound and its intermediates?

- 1H NMR : Methoxy protons (δ ~3.8–4.0 ppm) and thiazole ring protons (δ ~6.5–7.5 ppm) are diagnostic. For example, in related thiazoles, aromatic protons in the thiazole ring resonate at δ 7.82 ppm .

- IR : Stretching vibrations for C-O (methoxy, ~1250 cm⁻¹) and C=N (thiazole, ~1640 cm⁻¹) confirm functional groups.

- MS : Molecular ion peaks (e.g., m/z 305 [M+1] for thiazole derivatives) and fragmentation patterns validate molecular weight .

Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% .

Advanced Research Questions

Q. What computational and experimental strategies are used to predict and validate the biological activity of this compound derivatives?

- Molecular Docking : Use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) as targets. Docking studies (e.g., AutoDock Vina) assess binding affinity and pose validation (e.g., hydrogen bonding with methoxy groups) .

- Antifungal Assays : Test against Candida spp. using microdilution methods (MIC values). Correlate docking scores with experimental IC₅₀ data to prioritize compounds for synthesis .

Q. How can researchers resolve contradictions in spectral or bioactivity data for structurally similar thiazole derivatives?

- Data Triangulation : Cross-reference NMR shifts with computational predictions (e.g., DFT calculations for 13C chemical shifts).

- Bioactivity Discrepancies : Compare substituent effects. For example, 4-methoxy vs. 4-methyl groups on phenyl rings alter electron density, impacting antifungal potency .

- Reproducibility : Validate reaction conditions (e.g., sodium methoxide concentration in nucleophilic substitutions ) and biological assay protocols (e.g., incubation time/temperature).

Q. What are the challenges in designing enantioselective syntheses of chiral thiazole derivatives, and how can they be addressed?

- Chiral Catalysts : Use manganese complexes with salan ligands for asymmetric oxidations (e.g., sulfoxide formation with 67% ee ).

- Purification : Chiral HPLC or crystallization with diastereomeric salts resolves enantiomers. Monitor ee via polarimetry or chiral shift reagents in NMR .

Methodological Considerations

Q. How to design SAR studies for this compound analogs targeting enzyme inhibition?

- Substituent Variation : Modify methoxy/methyl groups at positions 2, 4, or 4. For example, 4-fluorophenyl or 4-bromophenyl substituents enhance steric bulk and π-π stacking .

- Activity Cliffs : Identify critical substituents (e.g., 5-methoxy vs. 5-nitro) using Free-Wilson analysis or 3D-QSAR .

Q. What in silico tools are effective for predicting ADMET properties of thiazole-based compounds?

- ADMET Prediction : Use SwissADME for bioavailability radar and BOILED-Egg plots. ProTox-II predicts toxicity (e.g., hepatotoxicity risk for methoxy groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.